

Technical Guide: ¹H and ¹³C NMR Characterization of Substituted Indolinones

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Compound of Interest

Compound Name: 5-Hydroxy-3,3-dimethylindolin-2-one

CAS No.: 80711-56-4

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Executive Summary

The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including Sunitinib (Sutent) and Nintedanib (Ofev). The biological potency of these molecules is strictly governed by the stereochemistry of the C3-exocyclic double bond (typically the Z-isomer is the active form).

This guide provides a rigorous, self-validating framework for the structural elucidation of substituted indolinones. Unlike generic spectroscopy guides, this document focuses on the specific challenges of this scaffold: lactam-lactim tautomerism, NH proton exchange, and the critical assignment of E/Z stereoisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Fundamentals & Sample Preparation[1]

The Core Scaffold

The indolin-2-one core consists of a benzene ring fused to a pyrrolidine ring containing a carbonyl at position 2.

- C2 (Carbonyl): The electronic anchor of the molecule.
- N1 (Amide Nitrogen): Acts as a hydrogen bond donor (critical for ATP-binding pocket interactions).
- C3 (Active Methylene/Methine): The primary site for Knoevenagel condensations to generate 3-benzylidene or 3-heteroarylidene derivatives.

Sample Preparation Protocol (Trustworthiness Pillar)

Proper sample preparation is the first step in a self-validating workflow.

- Solvent Selection: DMSO-d6 is the mandatory solvent for primary characterization.
 - Reasoning: Indolinones are often sparingly soluble in CDCl₃.^[1] More importantly, DMSO-d6 acts as a hydrogen bond acceptor, stabilizing the N1-H proton and sharpening its signal (typically 10.0–11.0 ppm). In CDCl₃, this proton often broadens or disappears due to exchange, making integration unreliable.
- Concentration: 5–10 mg in 0.6 mL solvent is ideal for ¹H/¹³C acquisition on >400 MHz instruments.^[1]
- D2O Shake Test: Always reserve a small aliquot for a D2O shake test to confirm the N1-H assignment by deuterium exchange (signal disappearance).

1H NMR Analysis: The Diagnostic Signals^[2]

The Amide Proton (N1-H)

- Shift:
10.2 – 11.0 ppm (Singlet, broad).^[1]
- Behavior: This signal is highly sensitive to solvent and temperature.^{[1][2]} In 3-substituted derivatives involving intramolecular hydrogen bonding (e.g., Sunitinib), this proton may shift further downfield.

The Aromatic Region (H4–H7)

The benzene ring protons typically appear between

6.8 – 7.6 ppm.

- H-4 Diagnostic: The proton at position 4 (adjacent to C3) is the most critical diagnostic handle for stereochemical assignment. It typically appears as a doublet or multiplet around 7.4–7.6 ppm but is significantly influenced by the magnetic anisotropy of C3-substituents.

Stereochemistry: Determining E vs. Z Isomers

For 3-benzylidene indolinones (and related drugs like Sunitinib), the Z-isomer is usually the thermodynamically stable and biologically active form.

- The Z-Isomer (Active):
 - Defined by the Cahn-Ingold-Prelog (CIP) rules, but structurally, it often places the substituent's aromatic ring cis to the indolinone carbonyl to facilitate an intramolecular Hydrogen Bond (e.g., between Indolinone C=O and Pyrrole NH).
 - NOE Correlation: Strong NOE between the Exocyclic Vinyl Proton and the Indolinone H-4.
- The E-Isomer (Inactive/Impurity):
 - Often forms upon photo-isomerization in solution.^[1]
 - NOE Correlation: Strong NOE between the Exocyclic Vinyl Proton and the Indolinone N1-H (or N-alkyl group).

Table 1: Diagnostic ¹H NMR Shifts (DMSO-d₆)

Position	Signal Type	Chemical Shift (ppm)	Notes
N1-H	Singlet (br)	10.2 – 11.2	Disappears with D2O; shift indicates H-bonding strength.
C3-H2	Singlet	3.5 – 3.6	Only present in unsubstituted indolinones.[1]
Vinyl-H	Singlet	7.6 – 8.2	Exocyclic double bond proton.[1] Key for NOE.
H-4	Doublet	7.4 – 7.6	"Watcher" proton; shifts depending on E/Z cone.[1]
H-7	Doublet	6.8 – 7.0	Shielded relative to H-4.[1]

13C NMR Analysis[1][2][3][4][5][6][7][8][9][10]

Carbon NMR provides the backbone confirmation.[1] The lack of proton coupling makes quaternary carbon assignment (C2, C3, C3a, C7a) reliant on chemical shift logic and HMBC correlations.

Carbonyl (C2)

- Shift:

168 – 172 ppm.[1]

- Validation: It is the most downfield signal.[1] In thiocarbonyl analogs (indoline-2-thiones), this shifts to

180+ ppm.[3]

The C3 Junction

- sp³ (Unsubstituted):

35 – 40 ppm.^[1]

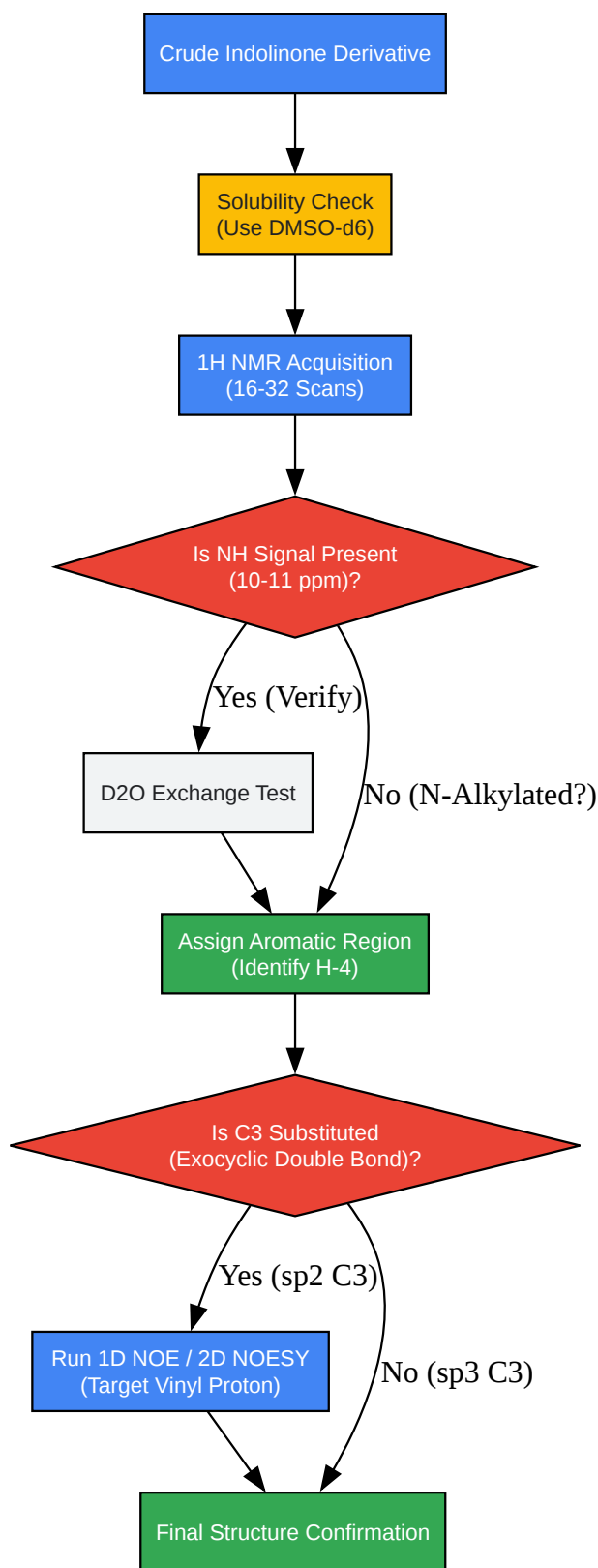
- sp² (Substituted):

120 – 140 ppm.^[1] The shift of C3 in benzylidene derivatives is often obscured by the aromatic region, requiring HSQC/HMBC for definitive assignment.

Experimental Workflows & Logic

General Characterization Workflow

The following diagram outlines the logical flow from crude synthesis to structural confirmation.

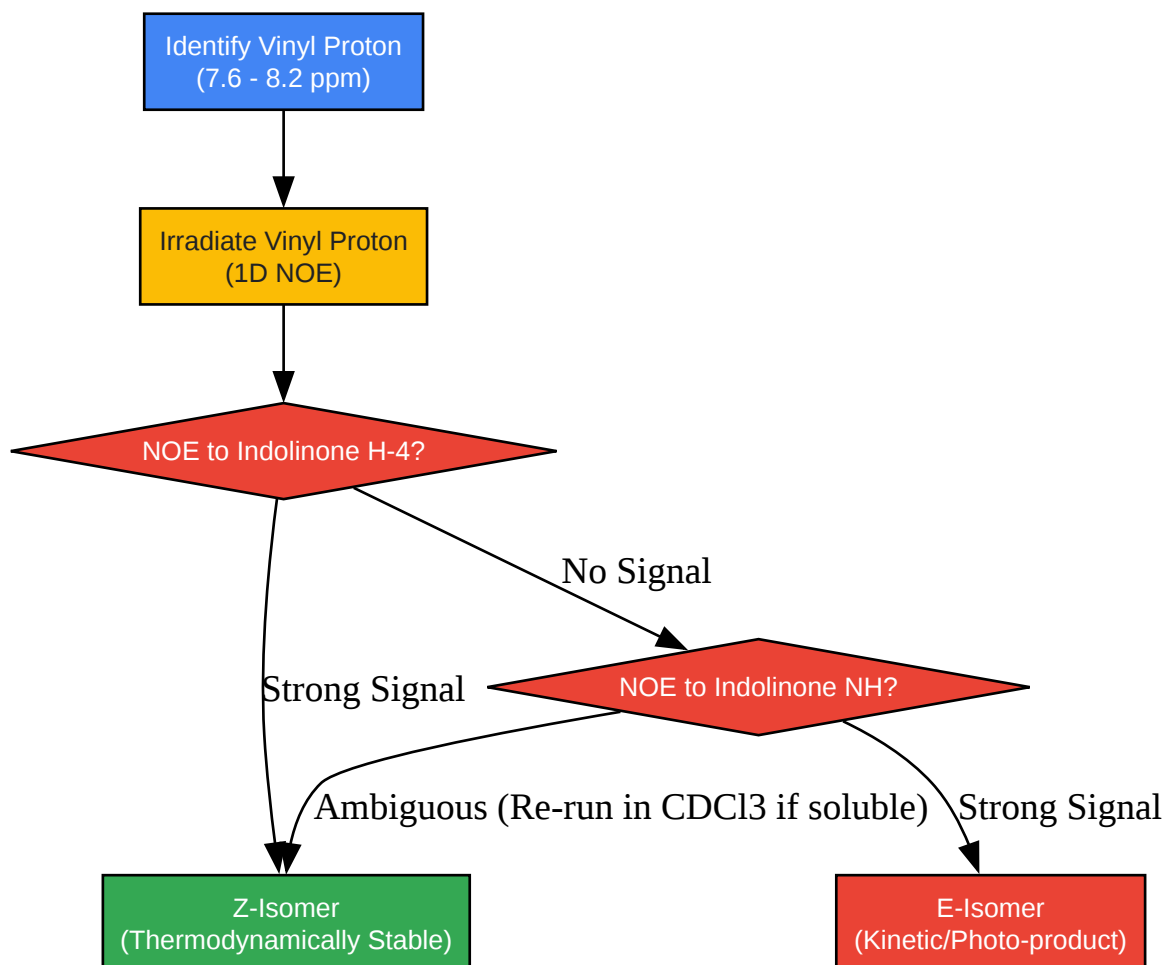


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Figure 1: General NMR characterization workflow for indolinone derivatives.

The "Self-Validating" E/Z Determination System

This specific logic tree prevents the common error of misassigning the active Z-isomer.



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Figure 2: Logic tree for stereochemical assignment of 3-benzylidene indolinones.

Case Study Data: Sunitinib Analog

To illustrate the magnitude of shifts, consider (Z)-3-benzylideneindolin-2-one.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 10.58 (s, 1H, NH)
 - 7.65 (s, 1H, Vinyl-H) — Note: Shows NOE to H-4

- 7.60 (d, 1H, H-4)
- 7.22 (t, 1H, H-6)
- 6.98 (t, 1H, H-5)
- 6.85 (d, 1H, H-7)
- 7.40–7.55 (m, 5H, Phenyl ring)
- ¹³C NMR (DMSO-d₆, 100 MHz):
 - 169.5 (C=O)
 - 137.2 (Vinyl-CH)
 - 128.1 (C3-Quaternary)
 - 142.8 (C7a), 121.5 (C3a)

References

- Sunitinib NMR Assignment: Kim, S., et al. "¹H and ¹³C NMR Assignment of Sunitinib Malate in Aqueous Media." [1][4] ChemRxiv, 2022.[1] [Link]
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